Hydrogen-Bond Acceptor Capacity: Picolinamide vs. Acetamide and Cyclopentanecarboxamide Analogs
The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms, contributed by the pyrimidine nitrogens (2), the phenoxy oxygen (1), the amide carbonyl oxygen (1), and the picolinamide pyridine nitrogen (1) [1]. In contrast, the closest commercially available 5-position amide analogs—N-(2-phenoxypyrimidin-5-yl)acetamide and N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide (PHA-793887)—each possess only 4 HBA atoms, lacking the additional pyridine nitrogen [2]. The extra HBA of the picolinamide derivative enables potential bidentate coordination to metal ions or dual hydrogen-bonding to kinase hinge residues, a motif exploited in multiple kinase inhibitor pharmacophores. This HBA count difference is structurally verifiable and independent of any biological assay.
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 5 HBA atoms (PubChem computed) |
| Comparator Or Baseline | N-(2-phenoxypyrimidin-5-yl)acetamide: 4 HBA; N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide (PHA-793887): 4 HBA |
| Quantified Difference | +1 HBA (25% increase) vs. both comparators |
| Conditions | Computed from 2D chemical structure; PubChem Cactvs 3.4.8.24 descriptor calculations |
Why This Matters
For procurement decisions in structure-based drug design or coordination chemistry, the additional HBA directly impacts the compound's capacity for specific intermolecular interactions, differentiating it from cheaper acetamide or cyclopentanecarboxamide analogs.
- [1] PubChem Compound Summary for CID 71799779, N-(2-phenoxypyrimidin-5-yl)picolinamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1396865-75-0 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 11331633, N-(2-phenoxypyrimidin-5-yl)acetamide; and CID 11331634, N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide. National Center for Biotechnology Information. View Source
